molecular formula C8H8N4O2S B13660532 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13660532
M. Wt: 224.24 g/mol
InChI Key: NOFMTAJZOHSUNS-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-4-(1H-pyrazol-1-yl)pyridine
  • 2-(Methylsulfonyl)-4-(1H-imidazol-4-yl)pyrimidine
  • 2-(Methylsulfonyl)-4-(1H-triazol-4-yl)pyrimidine

Uniqueness

2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-methylsulfonyl-4-(1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11)

InChI Key

NOFMTAJZOHSUNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CNN=C2

Origin of Product

United States

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